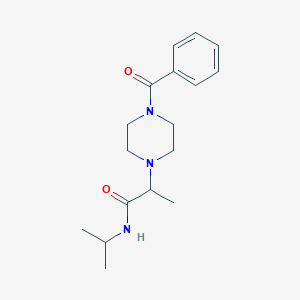![molecular formula C13H16N2O5S2 B256102 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PSSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSSP is a member of the isothiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Scientific Research Applications
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Mechanism of Action
The exact mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the activity of various enzymes and signaling pathways. It has also been shown to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its high purity and stability. The synthesis method used to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide results in a product that is highly pure and stable, which makes it ideal for use in experiments. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one limitation of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its relatively high cost compared to other compounds with similar activities.
Future Directions
There are many potential future directions for research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of interest is the development of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide derivatives with improved activity and selectivity. Another area of interest is the study of the mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in more detail, which could lead to the identification of new targets for drug development. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be studied for its potential applications in other areas, such as neurodegenerative diseases or infectious diseases. Further research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-bromoaniline with pyrrolidine-1-sulfonyl chloride, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after oxidation with hydrogen peroxide. This synthesis method has been optimized for high yield and purity, and has been used in many studies to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide for further research.
properties
Product Name |
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
Molecular Formula |
C13H16N2O5S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1-dioxo-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O5S2/c16-13-7-10-21(17,18)15(13)11-3-5-12(6-4-11)22(19,20)14-8-1-2-9-14/h3-6H,1-2,7-10H2 |
InChI Key |
XZOOXWKDUGWMSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)




![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
